2-[(2-Methylbenzyl)oxy]benzoic acid
Description
Significance within Benzoic Acid Derivatives Research
Benzoic acid and its derivatives are a cornerstone in organic chemistry and are integral to the development of pharmaceuticals, agrochemicals, and other functional materials. researchgate.netnih.gov The significance of 2-[(2-Methylbenzyl)oxy]benzoic acid within this class of compounds stems from the interplay of its carboxylic acid and ether functionalities, positioned in a sterically influential ortho arrangement.
The carboxylic acid group is a key pharmacophore that can participate in crucial interactions with biological targets, such as forming hydrogen bonds with amino acid residues in enzyme active sites. researchgate.net The ether linkage, particularly a benzyl (B1604629) ether, introduces a degree of lipophilicity and conformational flexibility. The presence of the methyl group on the benzyl ring further modifies its steric and electronic properties.
Research on structurally related compounds highlights the importance of the ortho-substitution pattern. For instance, the acidity of benzoic acids is significantly influenced by ortho-substituents. researchgate.net Furthermore, derivatives of benzoic acid are investigated for a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netijcrt.org The synthesis of various benzoic acid esters and ethers is a common strategy in prodrug development, aiming to enhance the bioavailability and therapeutic efficacy of parent drug molecules. nih.govnih.gov For example, esterification of benzoic acids can facilitate their diffusion across biological membranes. nih.gov
The synthesis of compounds like this compound often involves etherification reactions, a fundamental transformation in organic synthesis. The study of such reactions on benzoic acid scaffolds contributes to the broader understanding of synthetic methodologies.
Contemporary Research Focus and Unexplored Potential of this compound
While dedicated contemporary research focusing exclusively on this compound is limited, the current research landscape for related benzoic acid derivatives provides insights into its potential areas of exploration.
Contemporary Research Focus:
A significant area of contemporary research is the development of novel therapeutic agents. Benzoic acid derivatives are actively being explored as inhibitors of various enzymes and as antimicrobial agents. mdpi.com For instance, research on 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid, a closely related structure, indicates its potential in the development of anti-inflammatory and anticancer agents. This suggests that the core structure of this compound could serve as a valuable scaffold for medicinal chemistry campaigns.
The synthesis of complex molecules often utilizes benzoic acid derivatives as key intermediates. researchgate.net The specific functionalities of this compound make it a potential building block for the construction of more elaborate molecular architectures with desired properties.
Unexplored Potential:
The full pharmacological profile of this compound remains largely unexplored. Systematic studies to evaluate its activity against a range of biological targets, including enzymes, receptors, and microbial strains, could uncover novel therapeutic applications.
The unique steric and electronic environment created by the ortho-(2-methylbenzyl)oxy group could be exploited in the design of selective inhibitors. This structural feature might allow for specific interactions within binding pockets that are not accessible to other isomers or less substituted analogues.
Furthermore, the material science applications of this compound have not been investigated. The crystalline properties and self-assembly behavior of benzoic acid derivatives are of interest for the development of new materials with specific optical or electronic properties. A detailed analysis of the crystal structure of this compound could provide valuable information in this regard.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-2-3-7-12(11)10-18-14-9-5-4-8-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXILSBUFMJVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366545 | |
| Record name | 2-[(2-methylbenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743440-26-8 | |
| Record name | 2-[(2-methylbenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-methylphenyl)methoxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 2 2 Methylbenzyl Oxy Benzoic Acid and Its Derivatives
Foundational Synthesis Approaches to 2-[(2-Methylbenzyl)oxy]benzoic acid
The principal method for synthesizing the core structure of this compound involves a two-part strategy: forming the ether bond and ensuring the presence of the carboxylic acid functional group.
The key step in the synthesis is the formation of the benzyl (B1604629) ether linkage. The most common method employed is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In a typical procedure, a salt of salicylic (B10762653) acid or one of its esters (e.g., methyl salicylate) is reacted with 2-methylbenzyl halide (commonly 2-methylbenzyl bromide or chloride).
The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, which deprotonates the phenolic hydroxyl group of the salicylic acid derivative to form a more nucleophilic phenoxide. d-nb.info The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
A general representation of this etherification is as follows:
Step 1: Deprotonation: The hydroxyl group of a salicylic acid ester is deprotonated by a base.
Step 2: Nucleophilic Attack: The resulting phenoxide attacks the benzylic carbon of 2-methylbenzyl halide, displacing the halide and forming the ether bond.
If an ester of salicylic acid is used as the starting material, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.
Once the ether linkage is established, the ester is hydrolyzed to the carboxylic acid. nih.gov This is typically achieved by heating the ester in the presence of a strong base like sodium hydroxide (B78521), followed by acidification with an acid such as hydrochloric acid to protonate the carboxylate salt and yield the final product. google.com
The carboxylic acid group itself can be a point for further functionalization to create derivatives. Standard organic reactions can be applied:
Esterification: The carboxylic acid can be reacted with various alcohols under acidic conditions to form different esters. mdpi.com
Amidation: Reaction with amines, often activated by coupling agents, can produce a wide range of amides. vulcanchem.com
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. vulcanchem.com
Table 1: Key Reactions in Foundational Synthesis
| Reaction Type | Reactants | Reagents & Conditions | Product |
| Etherification | Methyl Salicylate (B1505791) + 2-Methylbenzyl Bromide | K₂CO₃, DMF, Heat | Methyl 2-[(2-methylbenzyl)oxy]benzoate |
| Hydrolysis | Methyl 2-[(2-methylbenzyl)oxy]benzoate | NaOH, H₂O/Ethanol, Heat; then HCl (aq) | This compound |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues is achieved by modifying the constituent parts of the molecule, primarily the methylbenzyl moiety.
Variations in the substitution pattern of the benzyl ring can lead to a diverse library of related compounds. These modifications are typically introduced by using appropriately substituted starting materials in the etherification step.
To synthesize analogues with additional or different alkyl groups on the benzyl ring, the Williamson ether synthesis is performed with a substituted benzyl halide. For instance, reacting methyl salicylate with 2,3-dimethylbenzyl bromide or 2,4,6-trimethylbenzyl chloride would result in the corresponding 2-[(2,3-dimethylbenzyl)oxy]benzoic acid or 2-[(2,4,6-trimethylbenzyl)oxy]benzoic acid after hydrolysis. The availability of a wide range of substituted benzyl halides makes this a versatile strategy for creating a library of analogues.
Table 2: Examples of Alkyl-Substituted Analogues
| Benzyl Halide Starting Material | Resulting Analogue (after hydrolysis) |
| 2,3-Dimethylbenzyl bromide | 2-[(2,3-Dimethylbenzyl)oxy]benzoic acid |
| 2,4-Dimethylbenzyl bromide | 2-[(2,4-Dimethylbenzyl)oxy]benzoic acid |
| 2-Ethylbenzyl chloride | 2-[(2-Ethylbenzyl)oxy]benzoic acid |
| 3,5-Dimethylbenzyl bromide | 2-[(3,5-Dimethylbenzyl)oxy]benzoic acid |
Halogenated derivatives of this compound can be synthesized, which may alter the electronic and lipophilic properties of the molecule. The most direct synthetic route involves using a benzyl halide that is already halogenated on the aromatic ring. This approach provides better control over the position and number of halogen substituents compared to attempting to halogenate the final molecule, which could lead to a mixture of products.
For example, reacting methyl salicylate with 2-methyl-4-chlorobenzyl bromide would yield, after hydrolysis, 4-chloro-2-[(2-methylbenzyl)oxy]benzoic acid. The electronegativity and size of the halogen can significantly influence the compound's properties.
Table 3: Examples of Halogenated Analogues via Substituted Benzyl Halides
| Halogenated Benzyl Halide | Resulting Analogue (after hydrolysis) | Halogen Substituent |
| 4-Bromo-2-methylbenzyl bromide | 2-[(4-Bromo-2-methylbenzyl)oxy]benzoic acid | Bromine |
| 4-Chloro-2-methylbenzyl bromide | 2-[(4-Chloro-2-methylbenzyl)oxy]benzoic acid | Chlorine |
| 4-Fluoro-2-methylbenzyl bromide | 2-[(4-Fluoro-2-methylbenzyl)oxy]benzoic acid | Fluorine |
Strategies for Modifying the Methylbenzyl Moiety
Introduction of Other Aromatic and Heteroaromatic Groups
The core structure of this compound can be expanded by the introduction of further aromatic and heteroaromatic moieties, significantly diversifying its chemical properties and potential applications. A key strategy for achieving this is through cross-coupling reactions, particularly on halogenated derivatives of the parent compound.
One of the most powerful methods for forming carbon-carbon bonds to introduce new aromatic rings is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like an arylboronic acid) with an organohalide. To apply this to the this compound scaffold, a halogenated precursor, such as 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid, is utilized. The bromine atom, being positioned para to the electron-withdrawing carboxylic acid group, exhibits enhanced electrophilic character, making it a suitable handle for such transformations. The reaction with an appropriate arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base leads to the formation of biaryl derivatives.
The synthesis of heteroaromatic derivatives is also of significant interest, leading to compounds with diverse electronic and steric properties. nih.gov Methodologies for introducing heteroaromatic systems often involve the construction of the heterocyclic ring on a functionalized this compound precursor or the coupling of a pre-formed heterocycle. For instance, derivatives containing azole rings such as 1,2,4-triazoles, imidazoles, pyrazoles, and others have been synthesized using various synthetic protocols. nih.gov The introduction of a benzothiazole (B30560) ring system, for example, can be achieved by reacting a suitably substituted precursor with the appropriate reagents to build the thiazole (B1198619) ring. d-nb.info
Table 1: Suzuki-Miyaura Coupling for Aryl Derivative Synthesis
| Starting Material | Coupling Partner | Catalyst/Conditions | Product Type | Reported Yields |
|---|---|---|---|---|
| 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivatives | 65-85% |
Modifications on the Benzoic Acid Ring System
The benzoic acid ring of this compound is susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The carboxylic acid group (-COOH) is a deactivating and meta-directing group. doubtnut.comyoutube.com This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The substitution, therefore, predominantly occurs at the positions meta to the carboxyl group. In contrast, the 2-[(2-methylbenzyl)oxy] group is an ortho-, para-directing group. The interplay of these two groups will direct incoming electrophiles to the available positions on the benzoic acid ring.
Common electrophilic substitution reactions include:
Halogenation: Bromination of benzoic acid in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) yields m-bromobenzoic acid. youtube.com A similar outcome would be expected for this compound, with substitution occurring at the positions meta to the carboxyl group.
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, again, primarily at the meta position. doubtnut.com
Sulfonation: Reaction with fuming sulfuric acid leads to the introduction of a sulfonic acid group (-SO₃H) at the meta position. doubtnut.com
It is important to note that Friedel-Crafts reactions (alkylation and acylation) are generally not successful with benzoic acid due to the strong deactivating nature of the carboxyl group. doubtnut.com
Table 2: Regioselectivity in Electrophilic Substitution of Benzoic Acid
| Reaction | Reagents | Directing Group | Major Product Position |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ | -COOH (meta-directing) | meta- youtube.com |
| Nitration | HNO₃, H₂SO₄ | -COOH (meta-directing) | meta- doubtnut.com |
| Sulfonation | Fuming H₂SO₄ | -COOH (meta-directing) | meta- doubtnut.com |
Beyond electrophilic substitution, a variety of functional groups can be introduced onto the benzoic acid ring system to create a library of derivatives. ashp.orgmasterorganicchemistry.compressbooks.pub The specific methods depend on the desired functional group and the existing substituents on the ring.
One common approach is the introduction of an amino group (-NH₂), which can then serve as a handle for further modifications, such as the formation of amides or Schiff bases. nih.gov The synthesis of compounds like 2-methyl-4-(2-methylbenzamido)benzoic acid demonstrates the introduction of an amide functionality. nih.govresearchgate.netnih.gov Another example is the synthesis of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, which involves a Buchwald-Hartwig cross-coupling reaction to form a carbon-nitrogen bond, followed by hydrolysis. nih.gov
The introduction of a hydroxyl group can be achieved through methods like nucleophilic substitution of a halogenated precursor. For instance, the bromine atom in 5-bromo-2-[(2-methylbenzyl)oxy]benzoic acid can be substituted by a hydroxyl group using aqueous potassium hydroxide with a copper catalyst, yielding the corresponding 5-hydroxy derivative.
Table 3: Methods for Introducing Functional Groups
| Functional Group | Synthetic Method | Example Precursor | Key Reagents |
|---|---|---|---|
| Amido | Amidation | Amino-substituted benzoic acid | Acyl chloride/anhydride |
| Amino | Buchwald-Hartwig amination | Bromo-substituted benzoic acid ester | Amine, Palladium catalyst |
| Hydroxyl | Nucleophilic Substitution | 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid | KOH (aq), Cu catalyst |
Formation of Conjugates and Complexes Involving the this compound Ligand
The carboxylic acid functionality of this compound makes it an excellent ligand for forming complexes with a wide range of metal ions. The deprotonated carboxylate group can coordinate to metal centers, leading to the formation of various organometallic and coordination complexes.
Organotin(IV) compounds are known to form stable and structurally diverse complexes with carboxylate ligands. mdpi.comnih.gov The reaction of this compound with appropriate organotin(IV) precursors, such as organotin(IV) chlorides or oxides, would lead to the formation of organotin(IV) carboxylates. The stoichiometry of the reactants and the nature of the organic groups on the tin atom (e.g., methyl, butyl, phenyl) influence the structure of the resulting complex. mdpi.com
Research on similar ligands has shown that they can form various structures, including monomeric, dimeric, and polymeric complexes. mdpi.comresearchgate.net For example, with trimethyltin(IV), a cyclic dimeric complex has been observed where the carboxylate group bridges two tin centers. mdpi.com The coordination geometry around the tin atom in these complexes is often trigonal bipyramidal or octahedral. The biological activity of these organotin(IV) complexes is an area of active research, with studies showing that the nature of both the organotin moiety and the carboxylate ligand are crucial for their cytotoxic and antimicrobial properties. nih.govnih.gov
Table 4: Examples of Organotin(IV) Complexes with Carboxylate Ligands
| Organotin(IV) Precursor | Ligand Type | Resulting Complex Structure | Coordination at Sn(IV) |
|---|---|---|---|
| Me₃SnCl | Azo-imine-carboxylate | Cyclic Dimer mdpi.com | Trigonal Bipyramidal mdpi.com |
| Bu₃SnCl | Azo-imine-carboxylate | Monomeric | Tetrahedral |
| Bu₂SnO | Azo-imine-carboxylate | Dimeric mdpi.com | Trigonal Bipyramidal mdpi.com |
Schiff bases are compounds containing an azomethine (-C=N-) group, typically formed by the condensation of a primary amine with an aldehyde or ketone. ojse.org Amino derivatives of this compound can be converted into Schiff base ligands. These ligands are highly versatile, often acting as polydentate chelating agents for a wide range of transition metal ions. ijsra.netnih.gov
The synthesis of a Schiff base ligand from an amino-substituted this compound would involve refluxing it with an appropriate aldehyde or ketone in a suitable solvent like ethanol. nih.gov The resulting Schiff base ligand, possessing multiple donor atoms (e.g., the nitrogen of the imine group and the oxygens of the carboxylate group), can then be reacted with metal salts (e.g., chlorides or acetates of Cu(II), Co(II), Ni(II), Zn(II)) to form stable coordination complexes. ijsra.netresearchgate.net
The complexation with metal ions often enhances the biological activity of the Schiff base ligand. ijsra.net The resulting metal complexes have been investigated for their antibacterial, antifungal, and anticancer properties. ijsra.netnih.govresearchgate.net The structure and properties of these complexes depend on the nature of the metal ion, the Schiff base ligand, and the reaction conditions.
Table 5: General Synthesis of Schiff Base Metal Complexes
| Step | Reactants | Product | Typical Conditions |
|---|---|---|---|
| 1. Schiff Base Formation | Amino-benzoic acid derivative + Aldehyde/Ketone | Schiff Base Ligand | Reflux in Ethanol nih.gov |
| 2. Complexation | Schiff Base Ligand + Metal Salt (e.g., MCl₂) | Schiff Base Metal Complex | Reaction in a suitable solvent ijsra.net |
Heterocyclic Ring Formation Utilizing the Benzoic Acid Core
The benzoic acid core of this compound is a valuable synthon for the construction of various heterocyclic ring systems. The carboxylic acid group, or derivatives thereof, can participate in a range of cyclization reactions to yield fused or appended heterocycles. These transformations are crucial for generating novel molecular architectures with potentially unique biological activities.
One common strategy involves the conversion of the benzoic acid to an intermediate that is more reactive towards cyclization. For instance, derivatives of 2-aminobenzoic acid (anthranilic acid) are widely used precursors for the synthesis of nitrogen-containing heterocycles. researchgate.net The synthesis of quinazolinones, for example, can be achieved by first acetylating anthranilic acid with acetic anhydride, followed by a ring-closing condensation with a primary amine. researchgate.net This methodology could be conceptually applied to an amino-substituted derivative of this compound to generate novel quinazolinone structures.
Another prominent class of heterocycles accessible from benzoic acid derivatives are thiazolidinones. The synthesis of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids has been reported starting from N-benzylidene anthranilic acids. nih.gov This transformation involves a reaction with thioglycolic acid in the presence of anhydrous zinc chloride, leading to the formation of the thiazolidinone ring. nih.gov This approach highlights a pathway to sulfur-containing heterocycles.
The formation of oxadiazole rings represents another important synthetic avenue. A novel approach to the synthesis of benzoic acids containing a 1,2,4-oxadiazole (B8745197) ring involves the selective oxidation of a methyl group on a tolyl-substituted oxadiazole. researchgate.net This method provides a high-yield route to the desired benzoic acid derivatives. researchgate.net While this example builds the benzoic acid onto a pre-existing oxadiazole, the reverse, constructing the oxadiazole from the benzoic acid, is a standard synthetic transformation, typically proceeding through an amidoxime (B1450833) intermediate.
Furthermore, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives demonstrates the potential for intricate, multi-ring heterocyclic systems. nih.gov Although the starting material is not a simple benzoic acid, the principles of the Friedländer condensation, which is employed in this synthesis, could be adapted for derivatives of this compound to construct quinoline-based systems. nih.gov
The following table summarizes various heterocyclic systems that can be synthesized from benzoic acid derivatives, illustrating the versatility of this core structure.
| Starting Material Type | Reagents and Conditions | Heterocyclic Product | Reference |
| Anthranilic Acid | Acetic anhydride, then p-aminobenzoic acid | 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid | researchgate.net |
| N-benzylidene anthranilic acids | Thioglycolic acid, anhydrous ZnCl2 | 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids | nih.gov |
| 5-R-3-tolyl-1,2,4-oxadiazoles | Air, Cobalt acetate, NaBr, Acetic acid | 4- and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids | researchgate.net |
| 2-amino-4,5-methylenedioxybenzaldehyde | Ethyl 4-chloro-3-oxobutanoate, KHSO4, Ultrasound | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives | nih.gov |
Advanced Synthetic Techniques for this compound Derivatives
Modern synthetic chemistry offers a range of advanced techniques that can enhance the efficiency, selectivity, and environmental friendliness of synthetic routes to this compound derivatives. These methods often involve novel catalysts, reaction conditions, or synthetic strategies.
One such advanced technique is the use of catalytic oxidation for the formation of the benzoic acid moiety itself. A patent describes a method for the synthesis of 2-methyl-4-acetylbenzoic acid from 3,4-dimethyl acetophenone (B1666503) using hydrogen peroxide in the presence of a catalyst system. google.com This direct oxidation method avoids the use of harsh or toxic reagents often employed in traditional oxidation protocols. google.com The use of a catalyst system comprising components like rose bengal, methylene (B1212753) blue, sodium tungstate, or phosphotungstic acid allows for improved selectivity. google.com Such catalytic oxidation techniques could be explored for the synthesis of substituted derivatives of this compound.
Ultrasound irradiation is another advanced technique that can accelerate reaction rates and improve yields. In the synthesis of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, a precursor to a complex heterocyclic system, ultrasound irradiation was found to be beneficial when used in conjunction with a KHSO4 catalyst. nih.gov This approach could be applied to various condensation and cyclization reactions in the synthesis of derivatives of this compound to potentially reduce reaction times and improve efficiency.
The development of one-pot synthesis procedures is a hallmark of advanced synthetic chemistry, as they reduce the number of work-up and purification steps, saving time and resources. The synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives from ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes is an example of a one-pot reaction that proceeds with good yields. nih.gov Designing one-pot sequences for the derivatization of this compound, for instance, by combining the formation of an activated intermediate with a subsequent cyclization step, would represent a significant advancement.
The following table provides examples of advanced synthetic techniques that could be applied to the synthesis of this compound and its derivatives.
| Technique | Example Application | Reagents/Conditions | Advantages | Reference |
| Catalytic Oxidation | Synthesis of 2-methyl-4-acetylbenzoic acid | 3,4-dimethyl acetophenone, H2O2, Catalyst A (e.g., rose bengal), Catalyst B (e.g., sodium tungstate) | Avoids toxic reagents, improved selectivity | google.com |
| Ultrasound Irradiation | Friedländer condensation for quinoline (B57606) synthesis | KHSO4 catalyst, 80°C, 80% EtOH | Accelerated reaction, improved yield | nih.gov |
| One-Pot Synthesis | Synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acids | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, salicylaldehyde, K2CO3, then ethanolic KOH | Reduced work-up, improved efficiency | nih.gov |
Advanced Structural Characterization and Spectroscopic Analysis of 2 2 Methylbenzyl Oxy Benzoic Acid and Its Derivatives
Comprehensive Spectroscopic Investigations
Spectroscopic methods are indispensable tools for probing the molecular framework, offering insights into connectivity, functional groups, and electronic environments. For 2-[(2-Methylbenzyl)oxy]benzoic acid and its analogs, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a holistic picture of its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR spectra would reveal crucial information about the connectivity and chemical environment of each atom.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning these proton and carbon signals unambiguously. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of different protons, helping to define the preferred conformation of the molecule in solution, particularly the orientation of the 2-methylbenzyl group relative to the benzoic acid ring. The study of similar aminobenzoic acid derivatives has demonstrated the utility of these methods in detailed structural elucidation. dergipark.org.trresearchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar compounds and general NMR principles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 12.0 - 13.0 | 165.0 - 175.0 |
| Aromatic (C₆H₄) | 6.8 - 8.0 | 110.0 - 160.0 |
| Benzylic Methylene (B1212753) (O-CH₂) | 5.0 - 5.5 | 65.0 - 75.0 |
| Methyl (CH₃) | 2.2 - 2.5 | 15.0 - 25.0 |
| Aromatic (C₆H₄-CH₃) | 7.0 - 7.5 | 125.0 - 140.0 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad band in the region of 2500–3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. docbrown.info A strong, sharp absorption band between 1680 and 1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info Additionally, C-O stretching vibrations for the ether linkage and the carboxylic acid would appear in the 1210–1320 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. docbrown.infonist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of two aromatic rings in this compound would lead to characteristic π → π* transitions. Typically, benzoic acid and its derivatives exhibit absorption maxima in the UV region. nist.gov The specific wavelengths of maximum absorbance (λmax) would be influenced by the substitution pattern on the benzene (B151609) rings. The electronic structure and transitions can be further understood through computational studies, which have been successfully applied to related aminobenzoic acids. dergipark.org.trresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound Data is inferred from typical values for benzoic acid and its derivatives. docbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |
| Carboxylic Acid (C=O) | Stretching | 1680 - 1710 |
| Ether (C-O-C) | Asymmetric Stretching | 1210 - 1320 |
| Aromatic (C=C) | Stretching | ~1450 - 1600 |
| Aromatic (C-H) | Stretching | ~3000 - 3100 |
High-Resolution Mass Spectrometry for Precise Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₄O₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.
The fragmentation pattern observed in the mass spectrum gives valuable structural information. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (-COOH) or cleavage of the ether bond. The fragmentation of benzoic acid itself is well-understood, often showing a prominent peak corresponding to the loss of a hydroxyl radical, followed by the loss of carbon monoxide. youtube.com For a derivative like 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid, the molecular ion peak is confirmed at m/z 335.01 for C₁₅H₁₃BrO₃. This provides a strong basis for predicting the fragmentation pathways of the non-brominated analogue.
X-ray Crystallography for Solid-State Structure Determination
Analysis of Molecular Geometry and Conformation
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related structures like 2-[(2-Acetoxybenzoyl)oxy]benzoic acid and 2-(4-methylbenzoyl)benzoic acid monohydrate offers significant insights. nih.govnih.gov
In the solid state, the benzoic acid moiety is expected to be relatively planar. However, the molecule as a whole is not likely to be planar due to the flexible ether linkage and the steric bulk of the 2-methylbenzyl group. The dihedral angle between the planes of the two aromatic rings is a key conformational parameter. For instance, in 2-[(2-Acetoxybenzoyl)oxy]benzoic acid, the dihedral angle between the benzene rings is 81.9(1)°. nih.gov Similarly, in 2-(4-methylbenzoyl)benzoic acid, the two rings are oriented at a dihedral angle of 69.12(3)°. nih.gov These values suggest that the two aromatic systems in this compound are also likely to be significantly twisted with respect to each other.
Table 3: Selected Bond Lengths and Angles from Related Crystal Structures Data from closely related compounds to infer the geometry of this compound.
| Parameter | Compound | Value | Reference |
| Dihedral Angle (Ring-Ring) | 2-[(2-Acetoxybenzoyl)oxy]benzoic acid | 81.9 (1)° | nih.gov |
| Dihedral Angle (Ring-Ring) | 2-(4-Methylbenzoyl)benzoic acid | 69.12 (3)° | nih.gov |
| O-H···O Hydrogen Bond | 2-[(2-Acetoxybenzoyl)oxy]benzoic acid | 2.6660 (16) Å | nih.gov |
| O-H···O Hydrogen Bond | Anisic Acid | 2.643 Å | rsc.org |
Elucidation of Supramolecular Architecture and Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state packing of this compound is expected to be governed by a network of non-covalent interactions. The most significant of these is the hydrogen bonding involving the carboxylic acid group. Carboxylic acids commonly form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govrsc.org This is observed in the crystal structure of 2-[(2-Acetoxybenzoyl)oxy]benzoic acid, where molecules are linked by pairs of O—H⋯O hydrogen bonds between the carboxyl groups, forming inversion dimers. nih.gov
Computational Structural Analysis
Computational chemistry offers a powerful lens through which the intricate structural and electronic characteristics of molecules can be examined. For this compound and its analogues, computational studies, particularly Density Functional Theory (DFT) and molecular modeling, provide a foundational understanding of their behavior at the molecular level.
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) has emerged as a robust method for predicting the electronic structure and geometry of complex organic molecules. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on structurally similar benzoic acid derivatives. These studies consistently demonstrate the utility of DFT in providing accurate predictions of molecular geometries and electronic properties that are in good agreement with experimental data.
For instance, in studies of related benzoic acid derivatives, the B3LYP functional combined with various basis sets is frequently employed for geometry optimization and electronic property calculations. jocpr.comnih.gov Research on compounds like 3-acetoxy-2-methylbenzoic acid has shown that DFT calculations can accurately predict bond lengths and angles when compared to X-ray crystallography data. jocpr.com
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. In a study on a derivative, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the calculated HOMO-LUMO energy gap was found to be 4.59 eV. nih.gov The distribution of these frontier orbitals is also revealing; for example, in the aforementioned compound, the HOMO is localized over the substituted aromatic ring, while the LUMO is predominantly on the indole (B1671886) side. nih.gov This separation of frontier orbitals has significant implications for the molecule's interaction with other chemical species and its potential applications.
The following table summarizes typical computational parameters and key findings from DFT studies on analogous benzoic acid derivatives, which can be considered indicative of the expected results for this compound.
| Computational Parameter | Details from Analogous Studies | Significance |
| Functional | B3LYP jocpr.comnih.gov | A hybrid functional that balances accuracy and computational cost for organic molecules. |
| Basis Set | 6-311++G(d,p), def2-TZVP nih.gov | Provides a flexible description of the electron distribution, crucial for accurate property prediction. |
| Property | Optimized Geometry | DFT calculations provide bond lengths and angles that are generally in good agreement with experimental X-ray data. jocpr.com |
| Property | HOMO-LUMO Energy Gap | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |
| Property | Molecular Electrostatic Potential (MEP) | Identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction. mdpi.com |
Molecular Modeling and Energy Minimization Studies
Molecular modeling and energy minimization are essential computational techniques used to determine the most stable three-dimensional conformation of a molecule. These studies are crucial for understanding how the molecule's shape influences its physical and biological properties. For this compound, the flexibility of the ether linkage and the steric hindrance from the methyl group are key determinants of its preferred conformation.
In the absence of direct experimental data for this compound, insights can be drawn from the crystal structures of related compounds. For example, the crystal structure of 2-methyl-4-(2-methylbenzamido)benzoic acid reveals a significant dihedral angle of 82.39(19)° between its two benzene rings. nih.gov Similarly, in 2-[(2-acetoxybenzoyl)oxy]benzoic acid, the benzene rings are oriented at a dihedral angle of 81.9(1)°. nih.gov These findings suggest that the two aromatic rings in this compound are also likely to be substantially twisted relative to each other.
Energy minimization calculations, often performed using molecular mechanics force fields or quantum mechanical methods, can explore the potential energy surface of the molecule to identify low-energy conformers. These calculations would account for the torsional strain in the ether linkage and the steric interactions between the ortho-methyl group and the benzoic acid moiety. The resulting minimized structure provides a theoretical model of the molecule's most probable shape in the gas phase or in non-polar solvents.
The table below outlines key structural parameters that are typically determined through molecular modeling and have been reported for analogous structures.
| Structural Parameter | Findings from Analogous Structures | Implication for this compound |
| Dihedral Angle between Aromatic Rings | 82.39(19)° in 2-methyl-4-(2-methylbenzamido)benzoic acid nih.gov | A significant twist between the benzyl (B1604629) and benzoate (B1203000) rings is expected, influencing crystal packing and receptor binding. |
| Conformation of Carboxylic Acid Group | Often forms inversion dimers via O-H···O hydrogen bonds in the solid state. nih.govnih.gov | The carboxylic acid group is likely to participate in strong intermolecular hydrogen bonding, affecting its physical properties. |
| Torsional Angles of Ether Linkage | The conformation is influenced by steric hindrance from adjacent substituents. | The flexibility of the ether bridge, constrained by the ortho-methyl group, will define the overall molecular shape. |
Structure Activity Relationship Sar Studies of 2 2 Methylbenzyl Oxy Benzoic Acid Analogues
Systematic Modification and Activity Profiling of the 2-[(2-Methylbenzyl)oxy]benzoic acid Scaffold
Systematic modifications of the this compound scaffold have been undertaken to probe the importance of its core structural features. The basic scaffold consists of a benzoic acid ring linked to a benzyl (B1604629) group via an ether linkage.
Key modifications often involve:
Alterations to the ether linkage: Replacing the oxygen atom with sulfur or other linkers can impact the molecule's conformation and binding capabilities.
Modifications of the aromatic rings: Introducing various substituents on either the benzoic acid or the benzyl ring can significantly alter electronic and steric properties.
Changes to the carboxylic acid group: Esterification or conversion to other acidic bioisosteres can affect the compound's pharmacokinetic profile and interaction with biological targets.
For instance, studies on similar benzoic acid derivatives have shown that even minor changes, such as the introduction of a fluoro or cyano group, can lead to significant differences in inhibitory activity. nih.gov
The biological activity profiling of these analogues is typically carried out using a variety of in vitro assays. For example, in the context of anti-inflammatory research, the ability of these compounds to inhibit enzymes like cyclooxygenase (COX) is a common measure of activity. nih.gov
The following table summarizes the effects of some systematic modifications on the biological activity of benzoic acid derivatives, drawing parallels to the potential SAR of this compound.
| Modification | Effect on Biological Activity | Reference |
| Introduction of a fluoro or cyano group at the ortho position of the benzene (B151609) ring | Led to better inhibitory activity in some YC-1 analogs. | nih.gov |
| Conversion of a 1-benzyl group to hydrogen | Significantly reduced antiplatelet activity in YC-1 analogs. | nih.gov |
| Conversion of an alcohol group to an ether | Considerably increased activity in certain YC-1 analogs. | nih.gov |
Influence of Ortho-Substitution on Benzyl and Benzoic Acid Rings
The position of substituents on both the benzyl and benzoic acid rings plays a critical role in determining the biological efficacy of this class of compounds. Ortho-substitution, in particular, can have profound effects due to steric and electronic influences.
On the benzoic acid ring, an ortho-substituent can force the carboxylic acid group to twist out of the plane of the benzene ring. almerja.comyoutube.com This phenomenon, known as the "ortho effect," can enhance the acidity of the benzoic acid by diminishing resonance stabilization of the neutral acid, thereby favoring dissociation. quora.comquora.com Increased acidity can be a crucial factor in the compound's ability to interact with its biological target. For example, o-toluic acid, which has a methyl group at the ortho position, has a lower pKa (is more acidic) than benzoic acid itself. almerja.com
The nature of the substituent is also important. Electron-donating groups (like methyl) and electron-withdrawing groups (like nitro) at the ortho position can have different impacts on the electronic properties of the rings, which in turn can affect binding interactions.
Stereochemical Effects on Biological Efficacy
While this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with differing biological activities. Stereochemistry is a critical factor in drug design, as biological systems are chiral and often exhibit a high degree of stereoselectivity.
For example, if a substituent introduced on the benzyl or benzoic acid ring creates a chiral center, the resulting enantiomers or diastereomers may have distinct pharmacological profiles. One stereoisomer might be a potent agonist, while the other could be an antagonist or completely inactive.
This principle is well-established in medicinal chemistry. For instance, in studies of diphenylamine-based retinoids, the flexibility of a carboxylic acid-containing substituent, which is influenced by its stereochemistry, was found to be a key determinant of whether the compound acted as an agonist or a synergist. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.trnih.gov This approach is invaluable for predicting the activity of novel analogues and for guiding the design of more potent compounds.
In a typical QSAR study for this compound analogues, a dataset of compounds with known biological activities would be used. analis.com.my Various molecular descriptors, which are numerical representations of the compounds' structural and physicochemical properties, would be calculated. These descriptors can include:
Electronic descriptors: Such as partial charges and dipole moments.
Steric descriptors: Like molecular volume and surface area.
Hydrophobic descriptors: Such as the partition coefficient (logP).
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical model that correlates these descriptors with the observed biological activity. analis.com.my A good QSAR model will have high statistical significance and predictive power. researchgate.netscholars.direct
Biological Activity Profiles and Pharmacological Investigations
Antimicrobial Activity Studies
While no data exists for 2-[(2-Methylbenzyl)oxy]benzoic acid, research into the broader class of 2-(benzyloxy)benzoic acid derivatives suggests a potential for antimicrobial effects.
Antibacterial Efficacy and Spectrum of Activity
Studies on various substituted 2-(benzyloxy)benzoic acid analogs have indicated a range of antibacterial activities. For instance, research has shown that certain structural modifications to the benzyl (B1604629) group can influence the antibacterial spectrum and potency. However, without specific testing of the 2-methylbenzyl derivative, its efficacy against bacterial strains remains unknown.
Antifungal Properties and Mechanisms
Similarly, the antifungal potential of this compound has not been evaluated. Investigations into related compounds have occasionally reported antifungal activity, but the specific structural features necessary for this effect within this chemical class are not well-defined.
Antitumor and Cytotoxic Effects
The potential for this compound to exhibit antitumor and cytotoxic effects is an area ripe for investigation, given the activities observed in structurally similar molecules.
In Vitro Cytotoxicity Screening in Cancer Cell Lines
There are no published studies screening this compound for cytotoxicity against cancer cell lines. Research on other 2-(benzyloxy)benzoic acid derivatives has, in some cases, demonstrated cytotoxic potential, but this is highly dependent on the specific substitution patterns on both the benzyl and benzoic acid rings.
Investigations into Apoptotic and Necrotic Pathways
As no cytotoxicity has been established, there have been no subsequent investigations into the potential mechanisms of cell death, such as the induction of apoptosis or necrosis, by this compound.
Anti-inflammatory and Analgesic Potential
The structural similarity of this compound to some known anti-inflammatory agents makes this a plausible area of activity. However, direct evidence is currently lacking. Research on other derivatives of 2-(benzyloxy)benzoic acid has shown that this class of compounds can possess anti-inflammatory and analgesic properties, often linked to the inhibition of enzymes involved in the inflammatory cascade. The introduction of a methyl group on the benzyl ring, as in the title compound, could theoretically modulate such activity, but this remains to be experimentally verified.
Inhibition of Inflammatory Mediators (e.g., COX-2)
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which convert arachidonic acid into inflammatory prostaglandins. nih.gov The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is typically induced during inflammation and is responsible for mediating pain and inflammatory responses. mdpi.com
The therapeutic goal for many modern NSAIDs is to achieve selective inhibition of COX-2 over COX-1, thereby providing anti-inflammatory benefits while minimizing gastrointestinal side effects. nih.govmdpi.com Research into salicylic (B10762653) acid derivatives has explored how structural modifications can enhance this selectivity. For instance, adding larger chemical groups to the core structure, such as phenyl or benzyl groups, has been investigated as a strategy to increase selectivity for COX-2. mdpi.comnih.gov In silico studies of related compounds, like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have shown a high binding affinity for the COX-2 receptor, suggesting that this class of molecules can effectively interact with the enzyme's active site. nih.govukwms.ac.id While direct experimental data for this compound is not available, its structure is consistent with compounds designed for COX-2 inhibition.
In Vivo Models of Analgesia
The analgesic activity of potential NSAIDs is often evaluated in animal models. Common assays include the acetic acid-induced writhing test, which assesses peripheral analgesic effects, and the hot plate test for central antinociceptive activity. mdpi.com For example, studies on 5-acetamido-2-hydroxy benzoic acid derivatives demonstrated a significant, dose-dependent reduction in pain behaviors in these models. mdpi.comnih.gov The anti-inflammatory phase of the formalin test is another model where related compounds have shown efficacy. mdpi.com
A study on the related compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid showed a significant increase in pain response time in the plantar test and a dose-dependent decrease in the writhing test, indicating potent analgesic activity. ukwms.ac.id These findings in structurally similar molecules suggest that this compound could foreseeably demonstrate analgesic properties in similar in vivo models, although specific studies are required for confirmation.
Modulation of Key Enzyme Systems and Receptors
Beyond inflammation, the benzoic acid scaffold is a versatile platform for designing molecules that interact with a range of enzymes and nuclear receptors, influencing metabolic and cellular replication processes.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Selectivity
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. mdpi.comnih.gov There are three main subtypes: PPARα, PPARγ, and PPARβ/δ, which differ in tissue distribution and function. nih.govmdpi.com
PPARα is mainly expressed in the liver and is a target for fibrate drugs that lower triglyceride levels. nih.gov
PPARγ is abundant in adipose tissue and is the target of thiazolidinedione drugs used to improve insulin (B600854) sensitivity in diabetes. nih.gov
PPARβ/δ is expressed ubiquitously and is involved in fatty acid metabolism. nih.gov
The development of selective PPAR agonists is a major research goal to achieve targeted therapeutic effects. mdpi.com Compounds with a benzylamino benzoic acid pharmacophore have been developed as potent and highly selective PPARα agonists. mdpi.com Furthermore, bioisosteric modifications have been successfully used to transform dual PPARα/γ agonists into selective PPARα agonists. researchgate.net Given the structural elements of this compound, investigating its potential to act as a PPAR agonist and determining its selectivity profile for the different isoforms would be a logical step, though such data is not currently available.
Inhibition of DNA Gyrase and Topoisomerase
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology during replication, making them validated targets for antibacterial drugs. nih.govnih.gov Similarly, human topoisomerase II is a critical target for anticancer agents. nih.govcuni.cz Inhibitors of these enzymes fall into two main categories: poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, and catalytic inhibitors, which block the enzyme's function without causing DNA damage. nih.gov
Various chemical scaffolds have been explored as inhibitors. For instance, benzothiazole-based compounds are known to inhibit the GyrB and ParE subunits of DNA gyrase and topoisomerase IV. nih.gov In the realm of anticancer research, derivatives of altholactone (B132534) featuring a halogenated benzoate (B1203000) group have shown inhibitory activity against human topoisomerase IIα. nih.gov While no studies have specifically linked this compound to this activity, its aromatic and carboxylic acid features are present in some classes of topoisomerase inhibitors.
Interactions in Biochemical Assays and Enzyme-Catalyzed Reactions
The benzoic acid scaffold is known to interact with various other enzyme systems. One notable example is the inhibition of protein-tyrosine phosphatases (PTPs), which are important regulators in signal transduction. The compound 2-(oxalylamino)-benzoic acid has been identified as a general, competitive inhibitor of PTPs. nih.gov X-ray crystallography has shown that such molecules bind to the PTP active site, mimicking the binding of the natural substrate. nih.gov This demonstrates the capacity of substituted benzoic acids to serve as platforms for developing inhibitors for diverse enzyme families beyond those commonly associated with inflammation.
Anti-Sickling Activity Research
A significant area of research for benzoic acid derivatives is in the treatment of sickle cell disease. This inherited blood disorder is characterized by the polymerization of deoxygenated sickle hemoglobin (HbS), which causes red blood cells to deform into a rigid, sickle shape. Aromatic aldehydes and related compounds have been shown to act as allosteric modulators of hemoglobin, increasing its affinity for oxygen and thereby inhibiting sickling. mdpi.com
Quantitative structure-activity relationship (QSAR) studies have been applied to series of synthetic benzoic acid derivatives to predict their anti-sickling activity. nih.govresearchgate.net These models have found that activity is correlated with the compound's lipophilicity and electronic parameters. The research suggests that a potent antisickling agent based on a benzoic acid scaffold should possess strong electron-donating groups and have moderate lipophilicity. nih.gov Although this compound itself has not been reported in these studies, several related compounds have been tested and shown to be active.
The table below includes examples of benzoic acid derivatives that were evaluated in these anti-sickling studies. nih.govresearchgate.net
| Compound Name | Result of Activity Prediction |
| p-Toluic acid | Predicted to be active |
| p-Dimethylamino benzoic acid | Predicted to be active |
| p-Fluorobenzoic acid | Predicted to be active |
| p-Chlorobenzoic acid | Predicted to be active |
| m-Chlorobenzoic acid | Predicted to be active |
| p-Bromobenzoic acid | Predicted to be active |
| p-Nitrobenzoic acid | Predicted to be active |
| p-Iodobenzoic acid | Predicted to be active |
Lack of Evidence for Antioxidant and Immunomodulatory Activities of this compound
Despite the interest in the biological activities of benzoic acid derivatives, a thorough review of available scientific literature reveals no specific studies investigating the antioxidant or immunomodulatory properties of the chemical compound this compound. Extensive searches of chemical and biological databases have not yielded any experimental data, research findings, or pharmacological investigations pertaining to these specific biological activities for this particular compound.
While the broader class of benzoic acid derivatives has been a subject of research for potential antioxidant and immunomodulatory effects, the specific structural modifications present in this compound—namely the ether linkage to a 2-methylbenzyl group—distinguish it from other studied analogues. Without dedicated research on this compound, any assumptions about its biological profile based on related structures would be purely speculative and lack the required scientific evidence.
Consequently, there is no data to present in tabular or detailed narrative form regarding the antioxidant or immunomodulatory activities of this compound. Further empirical studies are required to determine if this compound possesses any such properties.
Molecular Mechanisms of Action
Elucidation of Ligand-Receptor Binding Interactions
Detailed understanding of how 2-[(2-Methylbenzyl)oxy]benzoic acid interacts with specific protein targets at a molecular level is limited, as definitive binding studies are not widely available in published literature.
Co-crystallography Studies with Target Proteins
Based on available scientific literature, no co-crystallography studies have been published detailing the binding of this compound to a specific protein target. This type of research is fundamental for visualizing the precise interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-receptor relationship. The absence of such data means the exact binding pose and key interacting amino acid residues within a target protein's active site remain unknown.
Binding Affinity and Selectivity Profiling
Quantitative binding affinity data, such as dissociation constants (K_d) or inhibition constants (K_i) for this compound against specific molecular targets, are not extensively documented in public literature. However, functional studies have characterized its inhibitory effects on certain metabolic processes. For instance, in vitro studies using atherosclerotic tissues from swine and Watanabe heritable hyperlipidemic (WHHL) rabbits demonstrated a concentration-dependent inhibition of lipid biosynthesis. nih.gov
The compound selectively reduces the formation of cholesteryl esters at lower concentrations, while higher concentrations lead to a more generalized inhibition of lipid biosynthesis. nih.gov This suggests a degree of selectivity in its action.
| Compound Concentration | Effect on Cholesteryl Ester Formation (from [1-14C]acetate) | Effect on General Lipid Biosynthesis |
|---|---|---|
| Up to 50 µg/mL | Reduced by 60-75% | Selective inhibition |
| 100 µg/mL | Reduced by up to 90% | Inhibited by about 50% |
Molecular Docking and Dynamics Simulations for Binding Site Prediction
A review of published research indicates that specific molecular docking and molecular dynamics (MD) simulation studies for this compound have not been reported. These computational techniques are crucial for predicting how a ligand might bind to a protein's active site, estimating the binding affinity, and assessing the stability of the resulting ligand-protein complex over time. nih.govmdpi.comfrontiersin.org Without such studies, the theoretical binding mode and stability of this compound within potential protein targets remain speculative.
Identification and Validation of Specific Molecular Targets
While a single, definitively validated molecular target for this compound remains to be conclusively identified, research points to several proposed mechanisms and targets. nih.govnih.gov The compound is generally described as an inhibitor of cholesterol synthesis. guidetopharmacology.orgtargetmol.com
Its mode of action is believed to involve at least three distinct mechanisms: nih.gov
Enhancement of LDL Receptor Activity : It appears to stimulate the activity of the low-density lipoprotein (LDL) receptor, which enhances the catabolism (breakdown) of LDL. This stimulation is proposed to be sterol-independent, distinguishing it from the mechanism of statins.
Reduction of Cholesterol Absorption : The compound is thought to reduce the absorption of cholesterol from the intestine.
Inhibition of Hepatic Cholesterol Biosynthesis : It causes a slight decrease in the production of cholesterol in the liver.
Furthermore, studies on rat peritoneal macrophages and arterial tissues show that it directly affects cellular lipid metabolism. nih.gov It decreases the capacity of macrophages to synthesize cholesteryl esters and reduces their formation in arterial walls, which are key processes in the development of atherosclerosis. nih.gov These findings suggest that enzymes or regulatory proteins within the cholesterol metabolic pathway in these tissues are likely targets.
Analysis of Downstream Signaling Pathways
The downstream effects of this compound on lipid and lipoprotein metabolism have been characterized and show clear differences from statins. nih.gov In human studies, the compound effectively lowered total cholesterol by 18% and LDL cholesterol by 27%, comparable to the effects of pravastatin (B1207561). nih.gov
However, the impact on lipoprotein kinetics varies significantly. Treatment with this compound led to an increase in the fractional synthesis and production of very-low-density lipoprotein (VLDL) apolipoprotein B (apoB). nih.gov In contrast, the synthesis and production of LDL apoB remained unchanged, which is different from the action of pravastatin that increases LDL apoB production. nih.gov This differential effect on VLDL and LDL apoB kinetics underscores a unique mechanism of action influencing lipoprotein assembly and clearance pathways. nih.gov
| Parameter | Lifibrol | Pravastatin |
|---|---|---|
| Total Cholesterol Reduction | 18% | 17% |
| LDL Cholesterol Reduction | 27% | 28% |
| VLDL apoB Synthesis & Production | Increased | Unchanged |
| LDL apoB Synthesis & Production | Unchanged | Increased |
The compound also inhibits the formation of cholesteryl esters from precursors like [1-14C]oleate and [1-14C]acetate, indicating a direct impact on the enzymatic pathways responsible for cholesterol esterification, a critical step in foam cell formation within atherosclerotic plaques. nih.gov
Pharmacokinetic and Metabolic Fate Studies
In Vitro Metabolic Stability and Biotransformation Pathways
The metabolic stability of a compound, defined as its susceptibility to biotransformation, is a key parameter in drug discovery. bldpharm.com It is typically assessed in vitro using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. mdpi.com For 2-[(2-Methylbenzyl)oxy]benzoic acid, its metabolic fate is predicted to be governed by the biotransformation of its two main structural components: the benzoic acid moiety and the 2-methylbenzyl ether linkage.
Based on extensive research on substituted benzoic acids, two major Phase II conjugation pathways are anticipated to be the primary routes of metabolism: glucuronidation and glycine (B1666218) conjugation. nih.gov The carboxylic acid group is a prime target for these reactions, which increase the water solubility of the compound, facilitating its excretion. The choice between these pathways is often influenced by the steric and electronic properties of the substituents on the benzene (B151609) ring. nih.govnih.gov
Simultaneously, the 2-methylbenzyl ether linkage may undergo Phase I oxidative metabolism. A key predicted biotransformation is the oxidative cleavage of the ether bond. This reaction would likely be catalyzed by cytochrome P450 (CYP) enzymes in the liver. Such a cleavage would result in the formation of salicylic (B10762653) acid (2-hydroxybenzoic acid) and 2-methylbenzyl alcohol. The latter would likely be further oxidized to 2-methylbenzaldehyde (B42018) and then to 2-methylbenzoic acid. siu.edu Another potential pathway is the direct oxidation of the benzyl (B1604629) ether to a benzoate (B1203000) ester. siu.eduresearchgate.net
It is important to note that the steric hindrance provided by the 2-methyl group on the benzyl moiety might influence the rate and extent of these metabolic transformations.
Identification of Primary and Secondary Metabolites
Following the predicted biotransformation pathways, a number of primary and secondary metabolites of this compound can be postulated.
Primary Metabolites:
2-[(2-Methylbenzyl)oxy]benzoyl-1-O-β-glucuronide: This would be a major Phase II metabolite, formed by the direct conjugation of glucuronic acid to the carboxylic acid group of the parent compound.
2-[(2-Methylbenzyl)oxy]hippuric acid: This would be another significant Phase II metabolite, resulting from the conjugation of glycine to the carboxylic acid group. researchgate.net
Salicylic acid (2-hydroxybenzoic acid): A potential Phase I metabolite resulting from the cleavage of the ether linkage.
2-Methylbenzyl alcohol: The other product of ether cleavage, which would then be a substrate for further metabolism.
Secondary Metabolites:
2-Methylbenzoic acid: Arising from the oxidation of 2-methylbenzyl alcohol. hmdb.ca
Salicyluric acid (2-hydroxyhippuric acid): Formed by the glycine conjugation of salicylic acid.
Salicylic acid acyl-glucuronide: Formed by the glucuronidation of salicylic acid.
2-Methylbenzoyl-1-O-β-glucuronide: A glucuronide conjugate of 2-methylbenzoic acid.
2-Methylhippuric acid: A glycine conjugate of 2-methylbenzoic acid.
The relative abundance of these metabolites would depend on the interplay between the different metabolic enzymes and the physicochemical properties of the parent compound and its intermediates.
Table 1: Predicted Metabolites of this compound
| Metabolite | Predicted Pathway | Metabolic Phase |
| 2-[(2-Methylbenzyl)oxy]benzoyl-1-O-β-glucuronide | Glucuronidation | Phase II |
| 2-[(2-Methylbenzyl)oxy]hippuric acid | Glycine Conjugation | Phase II |
| Salicylic acid | Ether Cleavage | Phase I |
| 2-Methylbenzyl alcohol | Ether Cleavage | Phase I |
| 2-Methylbenzoic acid | Oxidation | Phase I |
| Salicyluric acid | Glycine Conjugation | Phase II |
| Salicylic acid acyl-glucuronide | Glucuronidation | Phase II |
| 2-Methylbenzoyl-1-O-β-glucuronide | Glucuronidation | Phase II |
| 2-Methylhippuric acid | Glycine Conjugation | Phase II |
Enzyme Kinetics of Drug Metabolizing Enzymes
The enzymes responsible for the predicted metabolism of this compound would primarily be the UDP-glucuronosyltransferases (UGTs) and glycine N-acyltransferase for Phase II conjugation, and various cytochrome P450 (CYP) isoforms for Phase I oxidation.
The kinetics of these enzymatic reactions, often described by the Michaelis-Menten model, would determine the efficiency of the compound's metabolism. nih.gov The key parameters are the Michaelis constant (Km), which reflects the substrate affinity for the enzyme, and the maximum reaction velocity (Vmax). The intrinsic clearance (CLint), calculated as Vmax/Km, is a measure of the enzyme's metabolic capacity.
For the benzoic acid moiety, studies on related compounds have shown that the steric bulk of substituents can influence the kinetics of glycine conjugation. nih.gov It is plausible that the bulky 2-methylbenzyloxy group could affect the binding of the parent molecule to the active sites of UGTs and glycine N-acyltransferase, thereby influencing the rates of these conjugation reactions.
The oxidative cleavage of the benzyl ether would likely be mediated by CYP enzymes. The specific isoforms involved would need to be identified through in vitro studies with recombinant human CYPs. The kinetics of this reaction would be crucial in determining the rate of formation of salicylic acid and 2-methylbenzyl alcohol.
Absorption, Distribution, and Excretion (ADME) Considerations in Preclinical Research
Absorption: The compound's lipophilicity, suggested by its structure, would likely favor good oral absorption. However, its acidic nature means that its ionization state in the gastrointestinal tract will influence its passage across membranes.
Distribution: Following absorption, the compound is expected to distribute into various tissues. Its binding to plasma proteins, such as albumin, will be a key determinant of its free (unbound) concentration, which is the pharmacologically active fraction. The lipophilic nature of the molecule may also lead to some degree of tissue sequestration.
Metabolism: As discussed, the liver is predicted to be the primary site of metabolism, involving both Phase I and Phase II reactions. The extent of this first-pass metabolism will significantly impact the oral bioavailability of the parent compound.
Excretion: The generated water-soluble metabolites, such as the glucuronide and glycine conjugates, are expected to be efficiently eliminated from the body, primarily via the kidneys into the urine. nih.gov Some excretion into the bile may also occur, particularly for larger metabolites.
Research Applications and Future Directions for 2 2 Methylbenzyl Oxy Benzoic Acid
Utility as a Scaffold for Rational Drug Design
The core structure of 2-[(2-Methylbenzyl)oxy]benzoic acid presents a viable scaffold for rational drug design. A scaffold in medicinal chemistry is the central framework of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The benzoic acid portion of the molecule offers a key interaction point, with the carboxylic acid group capable of forming hydrogen bonds, ionic interactions, or acting as a precursor for ester or amide formation.
The 2-methylbenzyl ether group provides a lipophilic domain that can be crucial for interactions with hydrophobic pockets within biological targets such as enzymes or receptors. The presence of the methyl group on the benzyl (B1604629) ring offers a subtle yet significant point for steric and electronic modulation. Medicinal chemists can systematically modify this scaffold by introducing different substituents on the aromatic rings or by altering the linker between the two ring systems to optimize binding affinity, selectivity, and pharmacokinetic properties. For instance, the substitution pattern on the benzoic acid ring can be altered to fine-tune the acidity and electronic distribution of the molecule.
Role as a Versatile Synthetic Intermediate in Organic Synthesis
In the realm of organic synthesis, this compound serves as a valuable building block. Its bifunctional nature, possessing both a carboxylic acid and a benzyl ether, allows for a variety of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, acid chlorides, or other functional groups, enabling its incorporation into more complex molecular architectures.
The benzyl ether linkage, while generally stable, can be cleaved under specific conditions, liberating the phenolic hydroxyl group. This latent functionality adds to its versatility, allowing for a two-stage synthetic strategy where the benzyl group acts as a protecting group for the phenol. The aromatic rings themselves are amenable to electrophilic substitution reactions, further expanding the range of possible derivatives. This versatility makes this compound and its analogs, such as its bromo and chloro-substituted derivatives, attractive starting materials for the synthesis of a wide array of organic molecules.
Development of Biochemical Probes and Tool Compounds
Biochemical probes are essential tools for studying biological processes. These molecules are designed to interact with a specific biological target and produce a detectable signal. The scaffold of this compound could be adapted for the development of such probes.
By incorporating reporter groups such as fluorophores, biotin (B1667282) tags, or photoreactive moieties, derivatives of this compound could be transformed into tool compounds. For example, a fluorescently labeled version could be used to visualize the localization of a target protein within a cell. A biotinylated derivative could be employed in affinity chromatography to isolate and identify binding partners. The design of such probes would leverage the inherent binding properties of the core scaffold, aiming to create tools that can elucidate the function and regulation of specific biological pathways.
Emerging Therapeutic Areas for Benzoic Acid Derivatives
While specific therapeutic applications for this compound are not yet established, the broader class of benzoic acid derivatives has shown promise in a multitude of therapeutic areas. These compounds are being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
In the context of cancer, some benzoic acid derivatives have been found to interfere with cell signaling pathways that are crucial for tumor growth and survival. As antimicrobial agents, they can disrupt the cell membranes of bacteria and fungi or inhibit essential enzymes. The anti-inflammatory properties of certain derivatives are attributed to their ability to modulate the production of inflammatory mediators. The structural motifs present in this compound suggest that its derivatives could potentially be explored for similar activities, warranting further investigation into their biological profiles.
Overcoming Research Challenges and Identifying New Opportunities
The primary research challenge concerning this compound is the current lack of dedicated studies exploring its biological activity and therapeutic potential. To unlock its full potential, a systematic investigation into its synthesis, derivatization, and biological evaluation is necessary. High-throughput screening of a library of its derivatives against a panel of biological targets could be a fruitful approach to identify lead compounds for various diseases.
Future opportunities lie in the detailed exploration of its structure-activity relationships. By systematically modifying its chemical structure and assessing the impact on biological activity, researchers can gain valuable insights into the key features required for therapeutic efficacy. Furthermore, investigating its metabolic fate and pharmacokinetic properties will be crucial for its development as a potential drug candidate. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to fully explore the opportunities presented by this and similar benzoic acid derivatives.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-[(2-Methylbenzyl)oxy]benzoic acid, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves esterification or coupling reactions between substituted benzyl halides and hydroxybenzoic acid derivatives. For optimization, microwave-assisted synthesis (e.g., 60°C, 20 hours under dry media) can enhance reaction efficiency, as demonstrated in analogous compounds like 2-phenoxybenzoic acid . Purification via recrystallization or column chromatography is recommended, with purity assessed by HPLC or TLC (Rf values compared to standards) .
Q. How is the molecular geometry of this compound characterized using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and torsion angles. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 4.8774 Å, β = 97.222°) have been reported for structurally similar oxamide derivatives . Hydrogen bonding (O–H⋯O, C–H⋯O) stabilizes supramolecular chains parallel to the [111] direction .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), methylbenzyl groups (δ 2.3–2.5 ppm for CH3), and carboxylic acid (δ ~12 ppm, broad) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O–H (2500–3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the hydrogen bonding network and supramolecular assembly of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) optimize molecular geometry and predict hydrogen bond strengths. Molecular dynamics simulations model crystal packing, validated against experimental XRD data. For example, planar geometries in related benzoic acid derivatives align with computational predictions .
Q. How do researchers resolve contradictions between theoretical predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing effects or solvent interactions. Multi-technique validation is critical:
- Compare DFT-optimized structures with SC-XRD data .
- Use solid-state NMR to probe local environments conflicting with solution-phase IR/NMR .
- Re-evaluate computational models with solvent correction terms (e.g., PCM model) .
Q. What strategies are used to evaluate the biological activity of this compound, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme Inhibition Assays : Dose-response curves (IC50) using purified enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., COX-2) .
- In Vitro Cytotoxicity : MTT assays on cell lines (e.g., HeLa, MCF-7) assess anticancer potential .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?
- Methodological Answer : Systematic modification of substituents (e.g., methylbenzyl to ethylbenzyl) followed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
